Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- is a synthetic compound that belongs to the class of uracil derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- typically involves the modification of the uracil core structure through a series of chemical reactions. One common method includes the alkylation of uracil at specific positions to introduce the cyclohexyl and diethylamino groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexyl-5,6-trimethyleneuracil (Lenacil): A similar compound used as a weed control agent.
5-Brom-3-sec-butyl-6-methyluracil (Bromacil): Another uracil derivative with herbicidal properties.
Uniqueness
Uracil, 3-cyclohexyl-5-(diethylamino)-1,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and diethylamino groups differentiates it from other uracil derivatives and may contribute to its unique applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
101426-85-1 |
---|---|
Molekularformel |
C16H27N3O2 |
Molekulargewicht |
293.40 g/mol |
IUPAC-Name |
3-cyclohexyl-5-(diethylamino)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H27N3O2/c1-5-18(6-2)14-12(3)17(4)16(21)19(15(14)20)13-10-8-7-9-11-13/h13H,5-11H2,1-4H3 |
InChI-Schlüssel |
BWCCWHHYJFNKHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(N(C(=O)N(C1=O)C2CCCCC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.